molecular formula C21H20N2O3 B2922673 3-isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892424-31-6

3-isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2922673
CAS RN: 892424-31-6
M. Wt: 348.402
InChI Key: PIHFTNMWRNAADK-UHFFFAOYSA-N
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Description

The compound “3-isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” belongs to a class of compounds known as benzofuran pyrimidine derivatives . These compounds have been studied for their potential as anticancer drugs, specifically as inhibitors of the enzyme Poly ADP ribose polymerase-1 (PARP-1) . PARP-1 plays a crucial role in DNA damage repair, gene transcription, and cell apoptosis in cancer cells .


Synthesis Analysis

The synthesis of benzofuran pyrimidine derivatives involves the design and creation of a series of compounds containing thiosemicarbazide or its analogs . The structure-activity relationship of PARP-1 inhibitors is summarized, and the compounds are biologically evaluated based on their inhibition of PARP enzyme activity .


Molecular Structure Analysis

The molecular structure of these compounds is based on the benzofuran [3,2-D]pyrimidine-4(1H)-ketone scaffold . This structure is designed to maximize the inhibition of PARP enzyme activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters .

Scientific Research Applications

Synthesis Methods

  • Novel methods for the synthesis of dihydro-chromeno and pyrimidine diones have been developed, highlighting their importance in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties (Osyanin et al., 2014). These compounds are prepared through various chemical reactions, including reduction, cyclization, and high-temperature condensation processes, offering a pathway to synthesize benzofuro[3,2-d]pyrimidine derivatives.

Biological Evaluation

  • Some synthesized compounds, like 5-substituted pyrido pyrimidine diones and their derivatives, have been evaluated for urease inhibition activity. These compounds exhibited low to moderate activity, with a few showing significant potency (Rauf et al., 2010). This suggests potential applications in addressing conditions related to urease activity.

  • Antitumor activity was observed in 2,4-diamino pyrido pyrimidine derivatives, indicating their potential as therapeutic agents against specific cancers (Grivsky et al., 1980).

Material Science and Catalysis

  • The synthesis of hydroxybenzoyl pyrido pyrimidine derivatives was reported, with their structures confirmed by various spectroscopic techniques. These compounds show promise for applications in electronic materials due to their electrostatic and photophysical properties (Ashraf et al., 2019).

Chemical Synthesis

  • The creation of novel pyrimidine derivatives coordination complexes was explored for their catalytic and antitumor activities. These complexes exhibit significant potential in catalysis and as anticancer agents (Lu et al., 2015).

Mechanism of Action

The mechanism of action of these compounds involves the inhibition of PARP-1 activity . This can lead to the inhibition of DNA repair and the promotion of cell apoptosis, particularly in cancer cells .

Future Directions

The future directions for research on this compound could involve further optimization of the structure-activity relationship to enhance the inhibition of PARP-1 and potentially other targets. Additionally, more comprehensive studies on the safety, toxicity, and potential therapeutic applications of these compounds are warranted .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-13(2)23-20(24)19-18(16-6-4-5-7-17(16)26-19)22(21(23)25)12-15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHFTNMWRNAADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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